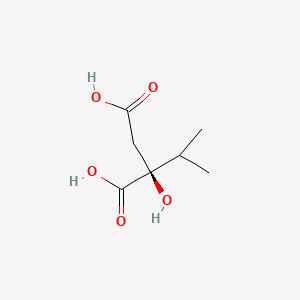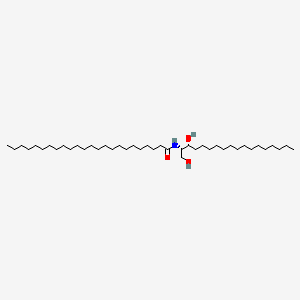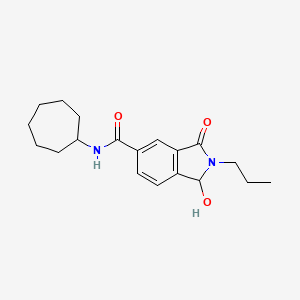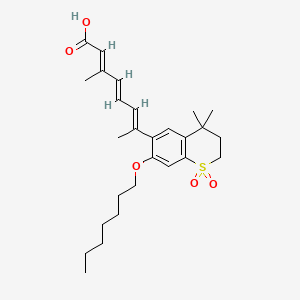
2,3-デヒドロシリビン
概要
説明
2,3-Dehydrosilybin is a flavonolignan derived from silybin, which is the major bioactive component of the extract from the seeds of the milk thistle (Silybum marianum). This compound is known for its potent antioxidant and anti-cancer properties, making it a subject of interest in various scientific fields .
科学的研究の応用
2,3-Dehydrosilybin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying antioxidant mechanisms and free radical scavenging.
Biology: Investigated for its role in cellular protection against oxidative stress.
Medicine: Explored for its potential in treating liver diseases, cancer, and other conditions due to its antioxidant and anti-cancer properties
Industry: Utilized in the development of pharmaceutical formulations and nutraceuticals.
作用機序
Target of Action
2,3-Dehydrosilybin (DHS) is a flavonolignan that primarily targets human hepatocytes . It also interacts with UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) . These enzymes play a crucial role in the metabolism of various xenobiotics and endogenous compounds.
Mode of Action
DHS interacts with its targets through a process known as biotransformation . During this process, DHS is converted into various derivatives, including hydroxyl derivatives, methylated hydroxyl derivatives, methyl derivatives, sulfates, and glucuronides . This interaction results in changes in the biochemical properties of DHS, enhancing its antioxidant activity .
Biochemical Pathways
The primary biochemical pathway affected by DHS involves the conjugation reactions mediated by UGTs and SULTs . These enzymes catalyze the glucuronidation and sulfation of DHS, respectively . The products of these conjugation reactions predominate over those of oxidative metabolism . This process enhances the antioxidant activity of DHS, making it stronger than its precursors .
Pharmacokinetics
The pharmacokinetics of DHS involve its absorption, distribution, metabolism, and excretion (ADME) . DHS is preferentially metabolized by conjugation reactions, with glucuronides being the most abundant metabolites . The solubility and bioavailability of DHS can be improved by formulating it into nanomicelles . This formulation results in a higher maximum concentration (Cmax), a shorter time to reach the maximum concentration (Tmax), a prolonged mean residence time (MRT), and an increased area under the curve (AUC0-∞) compared to the suspension .
Result of Action
The action of DHS results in its conversion into various derivatives, which have different biochemical properties . These derivatives exhibit antioxidant activity , which is much stronger than that of their precursors . This activity is associated with the scavenging of free radicals and the inhibition of lipid peroxidation .
Action Environment
The action, efficacy, and stability of DHS can be influenced by various environmental factors. For instance, the formulation of DHS into nanomicelles can improve its solubility and bioavailability, enhancing its pharmacological effects . Additionally, the presence of UGTs and SULTs in the human hepatocytes can influence the biotransformation of DHS .
生化学分析
Biochemical Properties
2,3-Dehydrosilybin plays a crucial role in various biochemical reactions, primarily due to its strong antioxidant properties. It interacts with several enzymes and proteins, including UDP-glucuronosyltransferases and sulfotransferases. These enzymes catalyze the conjugation of 2,3-Dehydrosilybin to form glucuronides and sulfates, which are more water-soluble and can be easily excreted from the body . Additionally, 2,3-Dehydrosilybin exhibits a higher radical scavenging activity compared to silybin, making it effective in inhibiting lipid peroxidation and protecting cellular components from oxidative damage .
Cellular Effects
2,3-Dehydrosilybin exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the proliferation of cancer cells, including breast, lung, liver, and colon cancer cells . This compound induces apoptosis in these cells by modulating cell signaling pathways, such as the activation of caspases and the downregulation of anti-apoptotic proteins. Furthermore, 2,3-Dehydrosilybin influences gene expression by upregulating antioxidant response elements and downregulating pro-inflammatory genes . It also affects cellular metabolism by enhancing the activity of detoxifying enzymes and reducing the production of reactive oxygen species .
Molecular Mechanism
The molecular mechanism of action of 2,3-Dehydrosilybin involves several pathways. It acts as a free radical scavenger, neutralizing reactive oxygen species and preventing oxidative damage to cellular components . Additionally, 2,3-Dehydrosilybin binds to and inhibits the activity of enzymes involved in the production of reactive oxygen species, such as NADPH oxidase . This compound also modulates the expression of genes involved in antioxidant defense and inflammation, thereby exerting its protective effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dehydrosilybin have been observed to change over time. The compound is relatively stable under physiological conditions, but it can undergo degradation when exposed to light and heat . Long-term studies have shown that 2,3-Dehydrosilybin maintains its antioxidant and anticancer activities over extended periods, although its efficacy may decrease slightly due to gradual degradation . In vitro and in vivo studies have demonstrated that 2,3-Dehydrosilybin continues to exert protective effects on cellular function, even after prolonged exposure .
Dosage Effects in Animal Models
The effects of 2,3-Dehydrosilybin vary with different dosages in animal models. At low to moderate doses, the compound exhibits potent antioxidant and anticancer activities without causing significant toxicity . At high doses, 2,3-Dehydrosilybin can induce adverse effects, such as hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where the beneficial effects plateau at higher doses, and further increases in dosage do not enhance the therapeutic outcomes .
Metabolic Pathways
2,3-Dehydrosilybin is involved in several metabolic pathways, primarily through conjugation reactions. It is metabolized by UDP-glucuronosyltransferases and sulfotransferases to form glucuronides and sulfates, which are more water-soluble and can be excreted from the body . These conjugation reactions help in detoxifying the compound and facilitating its elimination. Additionally, 2,3-Dehydrosilybin can undergo oxidative metabolism to form hydroxylated and methylated derivatives .
Transport and Distribution
Within cells and tissues, 2,3-Dehydrosilybin is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution to different cellular compartments . The compound can accumulate in specific tissues, such as the liver, where it exerts its hepatoprotective effects . The distribution of 2,3-Dehydrosilybin is influenced by its solubility and the presence of transport proteins that mediate its movement across cellular membranes .
Subcellular Localization
The subcellular localization of 2,3-Dehydrosilybin plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its antioxidant effects by scavenging reactive oxygen species and protecting mitochondrial integrity . The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in modulating cellular processes and maintaining cellular homeostasis.
準備方法
Synthetic Routes and Reaction Conditions: 2,3-Dehydrosilybin can be synthesized from silybin through an oxidation process. One common method involves dissolving silybin in methanol and heating it under reflux with sodium bicarbonate. The mixture is then cooled and poured into ice-cold water containing hydrochloric acid . Another method involves dissolving silymarin in pyridine and heating it under reflux, followed by removal of pyridine and residual solvents .
Industrial Production Methods: Industrial production of 2,3-Dehydrosilybin typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 2,3-Dehydrosilybin undergoes various chemical reactions, including oxidation, reduction, and substitution. It exhibits significant antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation .
Common Reagents and Conditions:
Oxidation: Commonly involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reducing agents like sodium borohydride.
Substitution: Often involves nucleophilic or electrophilic reagents under controlled conditions.
Major Products: The major products formed from these reactions include hydroxyl derivatives, methylated derivatives, and conjugates such as glucuronides and sulfates .
類似化合物との比較
Silybin: The parent compound, known for its hepatoprotective and antioxidant properties.
2,3-Dehydrosilychristin: Another flavonolignan with similar antioxidant activity.
Silymarin: A mixture of flavonolignans, including silybin, isosilybin, silydianin, and silychristin
Uniqueness: 2,3-Dehydrosilybin is unique due to its significantly higher antioxidant and anti-cancer activity compared to silybin. Its enhanced activity is attributed to the presence of the 2,3 double bond, which plays a crucial role in its mechanism of action .
特性
CAS番号 |
25166-14-7 |
|---|---|
分子式 |
C25H20O10 |
分子量 |
480.4 g/mol |
IUPAC名 |
3,5,7-trihydroxy-2-[(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one |
InChI |
InChI=1S/C25H20O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,24,26-29,31H,10H2,1H3/t20-,24-/m1/s1 |
InChIキー |
BVKQRAYKLBRNIK-HYBUGGRVSA-N |
SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |
異性体SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |
正規SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |
melting_point |
254-255°C |
物理的記述 |
Solid |
同義語 |
2,3 Dehydrosilybin 2,3-dehydrosilybin Alepa forte Alepa-forte Ardeyhepan Cefasilymarin durasilymarin Hepa loges Hepa Merz Sil hepa-loges Hepa-Merz Sil HepaBesch Hepar Pasc Hepar-Pasc Heparsyx Heplant Lagosa legalon forte silibin silibinin Silibinin A Silibinin B silybin silybin A silybin B silybinin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2,3-Dehydrosilybin (DHSB) exhibits its effects through multiple mechanisms. One notable interaction is with DNA topoisomerase I, an enzyme that regulates DNA topology. DHSB acts as a potent inhibitor of topoisomerase I, particularly in more transformed and potentially cancerous cells. [, ] This inhibition can lead to enhanced cytotoxicity and apoptosis, especially when combined with tumor necrosis factor-alpha (TNF-α). []
ANone: The stability of DHSB under various conditions and its potential applications in specific materials are not extensively addressed in the provided research papers. The focus is primarily on its biological activity and potential therapeutic applications.
ANone: The provided research papers primarily focus on the biological activity of 2,3-dehydrosilybin as an antioxidant, anti-cancer agent, and enzyme inhibitor. There is no mention of catalytic properties or applications for this compound.
A: Yes, computational chemistry, specifically density functional theory (DFT) calculations, has been employed to investigate the antioxidant mechanism of DHSB. [, ] These studies have helped to elucidate the role of individual hydroxyl groups in free radical scavenging and to understand the electronic properties influencing its antioxidant capacity.
ANone: Structure-activity relationship (SAR) studies have revealed key structural features influencing the activity of 2,3-dehydrosilybin:
A: While the provided research mentions the potential for improved bioavailability through structural modifications [, , ], specific details on the stability of 2,3-dehydrosilybin in various formulations and strategies to enhance its solubility or bioavailability are limited.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-hydroxy-6-methoxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B1234194.png)




![N-(1,3-benzodioxol-5-yl)-2-(5-methyl-2-furanyl)-3-imidazo[1,2-a]pyrazinamine](/img/structure/B1234205.png)

![(3S)-3-[[(2S)-2-[[(2S)-2-[(3-amino-3-oxopropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1234208.png)


![tert-butyl N-[(E,1S,2S,4R)-4-[[(1S,2S)-1-(1H-benzimidazol-2-ylmethylcarbamoyl)-2-methyl-butyl]carbamoyl]-1-benzyl-2-hydroxy-7-phenyl-hept-6-enyl]carbamate](/img/structure/B1234212.png)
![(2S)-2-amino-2-[(4R,5R)-3-chloro-4-hydroxy-4,5-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B1234213.png)

